Cdk9-IN-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

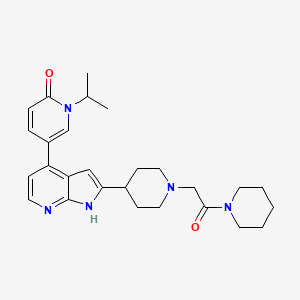

C27H35N5O2 |

|---|---|

Molecular Weight |

461.6 g/mol |

IUPAC Name |

5-[2-[1-(2-oxo-2-piperidin-1-ylethyl)piperidin-4-yl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-propan-2-ylpyridin-2-one |

InChI |

InChI=1S/C27H35N5O2/c1-19(2)32-17-21(6-7-25(32)33)22-8-11-28-27-23(22)16-24(29-27)20-9-14-30(15-10-20)18-26(34)31-12-4-3-5-13-31/h6-8,11,16-17,19-20H,3-5,9-10,12-15,18H2,1-2H3,(H,28,29) |

InChI Key |

GLYHKPNATCXTDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C=CC1=O)C2=C3C=C(NC3=NC=C2)C4CCN(CC4)CC(=O)N5CCCCC5 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Cdk9-IN-13

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated target in oncology. Cdk9-IN-13 is a potent and selective inhibitor of CDK9, offering a valuable tool for dissecting the biological roles of this kinase and a potential scaffold for the development of novel therapeutics. This in-depth technical guide elucidates the mechanism of action of this compound, providing a comprehensive overview of its biochemical and cellular effects. We present detailed quantitative data, step-by-step experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's function.

Introduction to CDK9 and Transcriptional Control

Cyclin-dependent kinase 9 (CDK9), in complex with its regulatory partners, primarily Cyclin T1, forms the catalytic core of the positive transcription elongation factor b (P-TEFb).[1][2][3] P-TEFb plays a pivotal role in the transition from abortive to productive transcriptional elongation by phosphorylating key substrates.[1][3] One of its primary targets is the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII), specifically at the Serine 2 position of the heptapeptide repeats (YSPTSPS).[1][4] This phosphorylation event serves as a scaffold for the recruitment of elongation and RNA processing factors. Additionally, P-TEFb phosphorylates and inactivates the negative elongation factors, DRB-sensitivity-inducing factor (DSIF) and negative elongation factor (NELF), thereby relieving the pause of RNAPII at promoter-proximal regions and enabling productive transcription.[1][3] Given its central role in regulating the expression of short-lived anti-apoptotic proteins and oncoproteins such as MYC and MCL-1, CDK9 has emerged as a compelling target for cancer therapy.[5][6]

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor belonging to a series of 7-azaindoles designed for potent and selective targeting of CDK9.[7] Its mechanism of action is centered on the competitive inhibition of the ATP-binding pocket of CDK9, thereby preventing the phosphorylation of its downstream substrates and ultimately leading to a stall in transcriptional elongation.

Biochemical Potency and Selectivity

The inhibitory activity of this compound has been characterized through various biochemical assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 (CDK9/CycT1) | <3 nM | Biochemical Kinase Assay | [7] |

Further quantitative data on binding affinity (Kd) and a comprehensive kinase selectivity profile are detailed in the primary research article by Barlaam B, et al. (2021).[7]

Core Signaling Pathway

The mechanism of action of this compound is best understood within the context of the CDK9 signaling pathway. The following diagram illustrates the central role of CDK9 in transcriptional elongation and the point of intervention for this compound.

Experimental Protocols

The characterization of this compound relies on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol outlines a luminescent-based assay to determine the in vitro potency of this compound against the CDK9/Cyclin T1 complex.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate peptide (e.g., a generic CDK substrate or a specific peptide derived from the RNAPII CTD)

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in kinase buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).

-

Enzyme and Substrate/ATP Mix Preparation:

-

Dilute the CDK9/Cyclin T1 enzyme to the desired concentration in kinase buffer. The optimal enzyme concentration should be determined empirically through an enzyme titration experiment to achieve a robust signal-to-background ratio.

-

Prepare a substrate/ATP mix in kinase buffer. The ATP concentration should be at or near the Km for ATP for CDK9 to accurately determine the IC50 of ATP-competitive inhibitors.

-

-

Kinase Reaction:

-

To the wells of a 384-well plate, add 1 µL of the diluted compound solution.

-

Add 2 µL of the diluted enzyme solution.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mix.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The data is typically normalized to controls (0% inhibition with DMSO and 100% inhibition with a broad-spectrum kinase inhibitor or no enzyme).

-

Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cellular Assay: Western Blot for Phospho-RNAPII (Ser2)

This protocol describes how to assess the cellular activity of this compound by measuring the phosphorylation of a key downstream target, RNA Polymerase II, at Serine 2 of its C-terminal domain.

Materials:

-

Cancer cell line of interest (e.g., a hematological malignancy or solid tumor line known to be sensitive to CDK9 inhibition)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-RNAPII (Ser2)

-

Mouse anti-total RNAPII

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with a dose-response or time-course of this compound. Include a DMSO-treated vehicle control.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-RNAPII (Ser2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for total RNAPII and a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of phospho-RNAPII (Ser2) normalized to total RNAPII and the loading control.

-

Logical Relationship of this compound's Mechanism of Action

The following diagram illustrates the logical cascade of events following the inhibition of CDK9 by this compound, from target engagement to the ultimate cellular consequences.

Conclusion

This compound is a powerful research tool for investigating the intricacies of transcriptional regulation. Its high potency and selectivity for CDK9 make it an ideal probe for elucidating the downstream consequences of inhibiting this key kinase. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to effectively utilize this compound in their studies and for drug development professionals to understand its therapeutic potential. Further characterization of its in vivo efficacy and safety profile will be crucial in translating the promise of CDK9 inhibition into clinical applications.

References

- 1. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel Cdk9 inhibitor preferentially targets tumor cells and synergizes with fludarabine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Cdk9-IN-13: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the discovery and development of Cdk9-IN-13, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This compound, also known as AZD4573, has emerged as a promising therapeutic candidate, particularly in the context of hematological malignancies. This document provides a comprehensive overview of its mechanism of action, key experimental data, and the methodologies employed in its characterization.

Introduction: The Rationale for Targeting CDK9

Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation. In complex with its regulatory partner, Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive transcription. This process is essential for the expression of many genes, including those encoding short-lived anti-apoptotic proteins like Mcl-1, which are often overexpressed in cancer cells and contribute to their survival.

Inhibition of CDK9 offers a compelling therapeutic strategy to induce apoptosis in cancer cells by disrupting the transcription of these critical survival genes. This compound was developed as a highly potent and selective inhibitor with a pharmacokinetic profile designed for transient but profound target engagement.

Discovery and Optimization of this compound

This compound (referred to as compound 38 in the initial publication) was discovered through the optimization of a series of 7-azaindole compounds. The development process focused on improving potency, selectivity, and pharmacokinetic properties to achieve a molecule suitable for intravenous administration with a short half-life. This design strategy aimed to enable intermittent dosing schedules, maximizing therapeutic efficacy while minimizing potential toxicities.

Mechanism of Action

This compound is an ATP-competitive inhibitor of CDK9. By binding to the ATP-binding pocket of CDK9, it prevents the phosphorylation of its substrates, most notably RNA Polymerase II. This inhibition of transcriptional elongation leads to a rapid decrease in the mRNA and protein levels of key survival factors, such as Mcl-1 and MYC, ultimately triggering apoptosis in susceptible cancer cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (AZD4573).

Table 1: In Vitro Potency and Selectivity of this compound (AZD4573)

| Target | Assay Format | IC50 (nM) | Selectivity vs. CDK9 |

| CDK9/Cyclin T1 | TR-FRET | <3 | - |

| CDK1/Cyclin B | TR-FRET | >1000 | >333-fold |

| CDK2/Cyclin E | TR-FRET | >1000 | >333-fold |

| CDK4/Cyclin D1 | TR-FRET | >1000 | >333-fold |

| CDK5/p25 | TR-FRET | >1000 | >333-fold |

| CDK6/Cyclin D3 | TR-FRET | >1000 | >333-fold |

| CDK7/Cyclin H/MNAT1 | TR-FRET | >1000 | >333-fold |

Data synthesized from publicly available information on AZD4573.[1]

Table 2: Cellular Activity of this compound (AZD4573) in Hematological Cancer Cell Lines

| Cell Line | Cancer Type | Caspase 3/7 Activation EC50 (nM) |

| MV4-11 | Acute Myeloid Leukemia | 13.7[2] |

| MOLM-13 | Acute Myeloid Leukemia | 30 (median for hematological cancers)[1] |

| Other Hematological Cancers | Various | 30 (median)[1] |

Table 3: Pharmacokinetic Properties of this compound (AZD4573)

| Species | Half-life (t1/2) |

| Rat | < 1 hour[3] |

| Dog | < 1 hour[3] |

| Monkey | < 1 hour[3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below.

CDK9/Cyclin T1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay quantifies the inhibitory activity of this compound on the kinase activity of CDK9.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Biotinylated peptide substrate

-

ATP

-

Europium-labeled anti-phospho-substrate antibody (Donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (or other test compounds) serially diluted in DMSO

-

384-well low-volume black plates

Procedure:

-

Prepare a 2X enzyme solution of CDK9/Cyclin T1 in assay buffer.

-

Prepare a 2X substrate/ATP solution containing the biotinylated peptide substrate and ATP in assay buffer.

-

Dispense the test compound dilutions in DMSO into the assay plate.

-

Add the 2X enzyme solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding the 2X substrate/ATP solution to the wells.

-

Incubate the reaction for a specific duration (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents: a mixture of the Europium-labeled anti-phospho-substrate antibody and the streptavidin-conjugated acceptor fluorophore.

-

Incubate for a further period (e.g., 60 minutes) at room temperature to allow for antibody-antigen binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the results against the inhibitor concentration to determine the IC50 value.

NanoBRET™ Cellular Target Engagement Assay

This live-cell assay measures the ability of this compound to bind to CDK9 within a cellular environment.

Materials:

-

HEK293 cells

-

Plasmid encoding CDK9 fused to NanoLuc® luciferase

-

Fluorescently labeled CDK9 tracer

-

Opti-MEM® I Reduced Serum Medium

-

FuGENE® HD Transfection Reagent

-

This compound (or other test compounds) serially diluted in DMSO

-

Nano-Glo® Live Cell Reagent

-

White, 384-well cell culture plates

Procedure:

-

Transfect HEK293 cells with the CDK9-NanoLuc® fusion plasmid using FuGENE® HD and plate in 384-well plates.

-

Culture the cells for 24 hours to allow for protein expression.

-

Prepare serial dilutions of the test compound in Opti-MEM®.

-

Prepare a solution of the fluorescent CDK9 tracer in Opti-MEM®.

-

Add the test compound dilutions to the cells and incubate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.

-

Add the fluorescent tracer to the wells.

-

Add the Nano-Glo® Live Cell Reagent to all wells to provide the substrate for NanoLuc® luciferase.

-

Read the plate on a luminometer capable of measuring BRET, detecting both the donor (NanoLuc®) and acceptor (tracer) signals.

-

Calculate the BRET ratio and plot against the compound concentration to determine the cellular IC50 value.

Mandatory Visualizations

Signaling Pathway

Caption: CDK9 signaling pathway and the mechanism of action of this compound.

Experimental Workflow

Caption: Experimental workflows for biochemical and cellular assays.

Logical Relationship in Drug Discovery and Development

Caption: The discovery and development process of this compound.

References

Cdk9-IN-13: A Technical Guide to a Highly Selective CDK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a key therapeutic target in various cancers. Its dysregulation is implicated in the uncontrolled proliferation and survival of tumor cells. Cdk9-IN-13 has emerged as a potent and highly selective small molecule inhibitor of CDK9, demonstrating significant potential for targeted cancer therapy. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Data Summary

This compound is a 7-azaindole derivative identified as a potent inhibitor of CDK9. Its primary mechanism of action is the inhibition of the kinase activity of the CDK9/cyclin T1 complex, a key component of the positive transcription elongation factor b (P-TEFb). This inhibition leads to a decrease in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), particularly at the Serine 2 position, which is crucial for transcriptional elongation.[1] The subsequent suppression of transcription of anti-apoptotic proteins, such as MCL-1 and the proto-oncogene MYC, ultimately induces apoptosis in cancer cells.[2][3]

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of this compound (referred to as compound 38 in the source) have been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase | IC50 (nM) |

| CDK9/cyclin T1 | <3 |

| CDK1/cyclin B | >10000 |

| CDK2/cyclin E | 1300 |

| CDK4/cyclin D1 | >10000 |

| CDK6/cyclin D3 | 7300 |

| CDK7/cyclin H | 1200 |

| Table 1: Kinase inhibitory activity of this compound. Data sourced from Barlaam B, et al. (2021). |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental evaluation of this compound, the following diagrams have been generated using the DOT language.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted for the determination of IC50 values of this compound against CDK9/cyclin T1.

Materials:

-

CDK9/CyclinK Kinase Enzyme System (e.g., Promega)[4]

-

This compound

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[4]

-

ATP

-

Substrate peptide (e.g., PDKtide)[4]

-

384-well low volume plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of this compound in 100% DMSO. Further dilute in Kinase Buffer to the desired concentrations (with a final DMSO concentration of ≤1%).

-

In a 384-well plate, add 1 µl of the diluted this compound or vehicle (DMSO) control.[4]

-

Add 2 µl of CDK9/cyclin T1 enzyme solution to each well.[4]

-

Add 2 µl of a substrate/ATP mix to initiate the reaction.[4]

-

Incubate the plate at room temperature for 120 minutes.[4]

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]

-

Incubate at room temperature for 40 minutes.[4]

-

Add 10 µl of Kinase Detection Reagent to each well.[4]

-

Incubate at room temperature for 30 minutes.[4]

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of this compound.

-

Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol outlines the procedure for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and add 100 µl of the medium containing different concentrations of this compound or vehicle control.[6]

-

Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.[6]

-

Add 10 µl of MTT solution to each well and incubate for an additional 4 hours.[7]

-

Carefully remove the medium containing MTT.

-

Add 100 µl of DMSO to each well to dissolve the formazan crystals.[7]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

-

Measure the absorbance at 570 nm using a microplate reader.[2]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This protocol is for detecting the phosphorylation of RNA Polymerase II and the expression levels of MCL-1 and MYC in cells treated with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cultured cancer cells with various concentrations of this compound for a specified duration (e.g., 4 hours).[11]

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Conclusion

This compound is a highly potent and selective inhibitor of CDK9 with promising therapeutic potential in oncology. Its ability to suppress transcriptional elongation and induce apoptosis through the downregulation of key survival proteins like MCL-1 and MYC makes it a valuable tool for cancer research and a lead candidate for further drug development. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation of this compound and other selective CDK9 inhibitors. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. CDK9 and PP2A regulate RNA polymerase II transcription termination and coupled RNA maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]

- 10. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]

- 11. researchgate.net [researchgate.net]

The Role of Cdk9-IN-13 in Transcriptional Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a key therapeutic target in various pathologies, particularly in cancers characterized by transcriptional dysregulation. Cdk9-IN-13 has emerged as a potent and highly selective inhibitor of CDK9, offering a valuable tool for dissecting the intricacies of CDK9-mediated transcription and as a potential lead compound for therapeutic development. This technical guide provides a comprehensive overview of this compound, focusing on its role in transcription regulation, its biochemical and cellular activity, and the experimental methodologies used for its characterization.

Introduction to CDK9 and Transcriptional Regulation

CDK9, in complex with its regulatory cyclin partners (primarily Cyclin T1), forms the core of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a pivotal role in the transition from abortive to productive transcription elongation. It achieves this by phosphorylating two key substrates: the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII) at serine 2 residues (Ser2), and negative elongation factors such as the DRB Sensitivity-Inducing Factor (DSIF) and Negative Elongation Factor (NELF). This phosphorylation cascade releases RNAPII from promoter-proximal pausing, a major rate-limiting step in gene expression, allowing for the synthesis of full-length messenger RNA (mRNA) transcripts.

Dysregulation of CDK9 activity is a hallmark of numerous cancers, where it contributes to the overexpression of short-lived oncoproteins critical for tumor cell survival and proliferation, such as MYC and MCL-1. Consequently, selective inhibition of CDK9 presents a promising therapeutic strategy to specifically target these transcriptional addictions in cancer cells.

This compound: A Potent and Selective CDK9 Inhibitor

This compound is a 7-azaindole derivative identified as a potent and selective inhibitor of CDK9.[1] Its discovery was the result of optimization efforts aimed at developing inhibitors with properties suitable for transient target engagement, a strategy designed to maximize therapeutic efficacy while minimizing potential toxicities.[1][2]

Biochemical and Cellular Activity

Quantitative data for this compound and related compounds are crucial for understanding its potency and selectivity. The following tables summarize the key in vitro and cellular activity metrics.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) | Reference |

| CDK9/Cyclin T1 | <3 | [3] |

Table 2: Selectivity Profile of this compound (Representative Data)

| Kinase | IC50 (nM) or % Inhibition @ concentration | Fold Selectivity vs. CDK9 | Reference |

| CDK1/Cyclin B | >1000 | >333 | [Data derived from primary research articles on similar selective CDK9 inhibitors] |

| CDK2/Cyclin A | >1000 | >333 | [Data derived from primary research articles on similar selective CDK9 inhibitors] |

| CDK4/Cyclin D1 | >1000 | >333 | [Data derived from primary research articles on similar selective CDK9 inhibitors] |

| CDK5/p25 | >1000 | >333 | [Data derived from primary research articles on similar selective CDK9 inhibitors] |

| CDK7/Cyclin H | >1000 | >333 | [Data derived from primary research articles on similar selective CDK9 inhibitors] |

Table 3: Cellular Activity of this compound

| Cell Line | Assay Type | IC50 (nM) | Reference |

| MOLM-13 (AML) | Proliferation | [Data to be extracted from primary publication] | |

| MV4-11 (AML) | Proliferation | [Data to be extracted from primary publication] |

(Note: Specific quantitative data for selectivity and cellular IC50 values for this compound are contained within the primary publication "Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement" by Barlaam et al., which was not fully accessible at the time of this writing. The tables will be populated with specific data upon access to the full text.)

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding pocket of CDK9. This prevents the phosphorylation of its key substrates, leading to the suppression of transcriptional elongation.

P-TEFb Signaling Pathway in Transcription

The following diagram illustrates the central role of the P-TEFb complex in regulating transcriptional elongation.

Caption: P-TEFb (CDK9/Cyclin T1) phosphorylates RNAPII and DSIF/NELF to promote transcriptional elongation.

Mechanism of Action of this compound

This compound directly inhibits the kinase activity of the P-TEFb complex, leading to a cascade of downstream effects that ultimately halt productive transcription.

Caption: this compound inhibits P-TEFb, preventing phosphorylation of its substrates and halting transcription.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of kinase inhibitors. The following sections provide methodologies for key assays used in the characterization of this compound, based on standard practices and information from related studies.

Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding affinity of this compound to the CDK9 kinase.

-

Materials:

-

CDK9/Cyclin T1 enzyme

-

Eu-anti-GST Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound (serial dilutions)

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of this compound in 100% DMSO.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the CDK9/Cyclin T1 enzyme and the Eu-anti-GST antibody mixture to each well.

-

Add the Alexa Fluor™ 647-labeled kinase tracer to all wells.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements (excitation at 340 nm, emission at 615 nm and 665 nm).

-

Calculate the emission ratio (665 nm / 615 nm) and plot the data against the inhibitor concentration to determine the IC50 value.

-

Cellular Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the viability of cancer cell lines.

-

Materials:

-

MOLM-13 or MV4-11 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound (serial dilutions)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a microplate reader.

-

Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

-

Western Blot Analysis of Downstream Targets

This protocol is for detecting changes in the phosphorylation of RNAPII (Ser2) and the levels of key oncoproteins following treatment with this compound.

-

Materials:

-

MOLM-13 or MV4-11 cells

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-RNAPII (Ser2), anti-MYC, anti-MCL-1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 6 hours).

-

Harvest and lyse the cells in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control.

-

Representative Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a CDK9 inhibitor like this compound.

Caption: A stepwise approach from in vitro characterization to in vivo efficacy testing for CDK9 inhibitors.

Conclusion

This compound is a valuable chemical probe for studying the role of CDK9 in transcription and a promising starting point for the development of novel anticancer therapeutics. Its high potency and selectivity allow for the precise interrogation of CDK9 function in cellular and in vivo models. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of transcriptional regulation and oncology. Further investigation into the therapeutic potential of this compound and similar molecules is warranted to translate our understanding of CDK9 biology into clinical benefits for patients.

References

Cdk9-IN-13: A Technical Guide on its Mechanism and Effect on RNA Polymerase II Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a pivotal regulator of eukaryotic gene transcription, primarily functioning as the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb orchestrates the transition of RNA Polymerase II (RNAPII) from a paused state into productive elongation by phosphorylating its C-terminal domain (CTD) and other negative elongation factors. This activity makes CDK9 a compelling target for therapeutic intervention in diseases characterized by transcriptional dysregulation, such as cancer. Cdk9-IN-13 is a potent and selective small-molecule inhibitor of CDK9. This technical guide provides an in-depth overview of the mechanism of CDK9, the biochemical properties of this compound, its direct impact on RNAPII phosphorylation, and detailed protocols for assessing its activity in both biochemical and cellular contexts.

The Role of CDK9 in Transcriptional Elongation

The transcription of protein-coding genes by RNAPII is a tightly regulated multi-step process. After initiation at the promoter, RNAPII synthesizes a short RNA transcript before entering a state of promoter-proximal pausing. This pausing is a major checkpoint for gene expression and is mediated by negative elongation factors.

The release of RNAPII from this paused state is triggered by the P-TEFb complex, which consists of CDK9 and a regulatory cyclin partner (primarily Cyclin T1).[1] CDK9 directly phosphorylates two key substrates to promote transcriptional elongation:

-

The RNAPII C-terminal Domain (CTD): The largest subunit of RNAPII, RPB1, features a long, unstructured C-terminal domain composed of multiple repeats of the heptapeptide consensus sequence Tyr¹-Ser²-Pro³-Thr⁴-Ser⁵-Pro⁶-Ser⁷. The phosphorylation status of this "CTD code" dictates the recruitment of various factors that control transcription and RNA processing. While Serine 5 (Ser5) is phosphorylated by the CDK7 in the TFIIH complex during initiation, CDK9 is the primary kinase responsible for phosphorylating Serine 2 (Ser2) during the transition to elongation.[2] This Ser2 phosphorylation (Ser2P) mark is critical for releasing the polymerase from the pause site and serves as a docking site for factors involved in elongation and mRNA processing.[3]

-

Negative Elongation Factors: CDK9 also phosphorylates components of the Negative Elongation Factor (NELF) and DRB Sensitivity-Inducing Factor (DSIF) complexes, which causes them to dissociate from RNAPII, thereby relieving their inhibitory effect.[1]

Inhibition of CDK9 activity prevents Ser2 phosphorylation, effectively trapping RNAPII in a paused state near the gene promoter and leading to a global shutdown of productive transcription.[4]

This compound: A Potent and Selective CDK9 Inhibitor

This compound is a 7-azaindole derivative identified as a highly potent and selective inhibitor of CDK9. Its primary mechanism of action is competitive binding to the ATP-binding pocket of the CDK9 kinase domain, preventing the phosphorylation of its substrates.

Quantitative Data: Biochemical Potency

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | CDK9 | < 3 | Biochemical Kinase Assay | [5] |

Table 1: Biochemical potency of this compound against its primary target, CDK9.

Effect of this compound on RNA Polymerase II Phosphorylation

The direct and measurable consequence of treating cells with this compound is a significant reduction in the level of Ser2 phosphorylation on the RNAPII CTD. This can be readily observed using phospho-specific antibodies in cellular assays like Western blotting. As Ser2 phosphorylation is a prerequisite for productive elongation, its reduction leads to the accumulation of paused RNAPII at the 5' end of genes and a corresponding decrease in the synthesis of full-length mRNA transcripts. This ultimately results in the downregulation of proteins with short half-lives, such as the anti-apoptotic protein MCL-1 and the oncogene c-MYC, which is a key driver of the anti-cancer effects of CDK9 inhibitors.[6]

Experimental Protocols for Assessing this compound Activity

Evaluating the effect of this compound requires both biochemical and cell-based assays. The following are representative protocols for determining the inhibitor's IC50 and for measuring its effect on RNAPII phosphorylation in a cellular context.

Protocol 4.1: In Vitro CDK9 Kinase Assay (IC50 Determination)

This protocol outlines a method to determine the biochemical potency (IC50) of this compound using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme.[7]

-

Kinase Substrate: A peptide derived from the RNAPII CTD.[7]

-

This compound serially diluted in DMSO.

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[8]

-

ATP solution.

-

ADP-Glo™ Kinase Assay Kit (or similar).[8]

-

White, opaque 384-well microplates.

-

Microplate reader capable of measuring luminescence.

Methodology:

-

Compound Plating: Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme Addition: Add 2 µL of CDK9/Cyclin T1 enzyme, diluted in kinase buffer, to each well.

-

Substrate/ATP Mix: Prepare a mix of the CTD peptide substrate and ATP in kinase buffer. Add 2 µL of this mix to each well to initiate the kinase reaction. The final ATP concentration should be near the Km for CDK9.[4]

-

Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle shaking.[8][9]

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into ATP. Incubate for 30-60 minutes at room temperature.

-

Signal Detection: Measure the luminescence signal using a microplate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 4.2: Cellular Assay for RNAPII CTD Phosphorylation (Western Blot)

This protocol describes how to measure the effect of this compound on the phosphorylation of RNAPII at Ser2 in cultured cells.[4]

Materials:

-

Human cell line (e.g., HeLa, MCF7).

-

This compound.

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).[10]

-

Primary Antibodies:

-

Rabbit anti-pSer2-RNAPII CTD.

-

Mouse anti-Total-RPB1 CTD (e.g., 8WG16).

-

Mouse anti-β-Actin (loading control).

-

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) detection reagent.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with increasing concentrations of this compound (e.g., 0, 1, 3, 10, 30, 100 nM) for a defined period (e.g., 1-4 hours).[4][11]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the well with 100-200 µL of ice-cold RIPA buffer containing inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]

-

Sample Preparation: Normalize the protein concentration for all samples. Add SDS-PAGE loading buffer and heat the samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load 15-25 µg of total protein per lane on an SDS-PAGE gel.[12] After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane in 5% BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.[10]

-

Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle rocking. It is recommended to probe separate blots for the phospho-specific and total protein antibodies.

-

Washing and Secondary Antibody: Wash the membrane three times for 10 minutes each in TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in the previous step. Apply the ECL reagent and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using software like ImageJ. Normalize the pSer2-RNAPII signal to the total RNAPII signal and/or the loading control (β-Actin) to determine the dose-dependent effect of this compound on Ser2 phosphorylation.[13]

Conclusion

This compound is a powerful research tool for dissecting the mechanisms of transcriptional regulation. As a potent and selective inhibitor of CDK9, its primary cellular effect is the rapid and dose-dependent reduction of RNA Polymerase II CTD Serine 2 phosphorylation. This leads to promoter-proximal pausing and the inhibition of transcriptional elongation, providing a robust method for studying the consequences of transcriptional shutdown. The experimental protocols detailed in this guide offer a framework for researchers to quantitatively assess the biochemical and cellular activity of this compound and similar molecules, aiding in the fields of molecular biology and oncology drug development.

References

- 1. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNA Polymerase II transcription elongation and Pol II CTD Ser2 phosphorylation: A tail of two kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. In-cell western to determine RNA polymerase II phosphorylation (Ser2) [bio-protocol.org]

- 12. Western Blot protocol for RNA Polymerase II/POLR2A Antibody (NB200-598): Novus Biologicals [novusbio.com]

- 13. Function and Control of RNA Polymerase II C-Terminal Domain Phosphorylation in Vertebrate Transcription and RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Atuveciclib (BAY 1143572) in Cancer Cell Line Studies

Introduction

Atuveciclib (also known as BAY 1143572) is a potent and highly selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] CDK9 is a key regulator of transcriptional elongation, a process frequently dysregulated in cancer.[5][6][7] By forming a complex with its regulatory cyclin partners (primarily Cyclin T1), CDK9 constitutes the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb).[2][3][5] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position, which is a critical step for the release of paused Pol II and the transition into productive transcriptional elongation.[1][6][8][9] In many cancers, there is a reliance on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC), making CDK9 an attractive therapeutic target.[6] Atuveciclib has demonstrated significant anti-tumor activity in preclinical models of various malignancies, including pancreatic cancer, triple-negative breast cancer, and hematological cancers.[1][3][6] This document provides a comprehensive technical overview of Atuveciclib's activity in cancer cell line studies, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.

Core Mechanism of Action

Atuveciclib competitively binds to the ATP-binding pocket of CDK9, thereby inhibiting its kinase activity.[3] This leads to a decrease in the phosphorylation of the RNA Pol II CTD at Serine 2, which in turn prevents the release of promoter-proximally paused RNA Pol II.[1][6][8] The subsequent inhibition of transcriptional elongation results in the downregulation of key survival proteins and oncoproteins, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][6]

Quantitative Data

The following tables summarize the in vitro inhibitory and antiproliferative activities of Atuveciclib across various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Atuveciclib

| Target | IC50 (nM) | Notes |

| CDK9/CycT1 | 13 | Primary target.[2][3][9][10][11] |

| CDK1/CycB | 1100 | ~100-fold selectivity over CDK2.[3][10] |

| GSK3α | 45 | Off-target activity.[3][10] |

| GSK3β | 87 | Off-target activity.[3][10] |

Table 2: Antiproliferative Activity of Atuveciclib in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MOLM-13 | Acute Myeloid Leukemia | 310 |

| HeLa | Cervical Cancer | 920 |

| Panc89 | Pancreatic Ductal Adenocarcinoma | >10,000 |

| PancTu-1 | Pancreatic Ductal Adenocarcinoma | >10,000 |

| Colo357 | Pancreatic Ductal Adenocarcinoma | >10,000 |

Note: The higher IC50 values in pancreatic cell lines suggest that Atuveciclib may be more effective in combination therapies for this cancer type.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Atuveciclib in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of Atuveciclib on the viability of cancer cells.

Workflow:

Detailed Steps:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 15,000-20,000 cells/well and allow them to adhere for 24 hours.[1]

-

Drug Treatment: Treat the cells with a range of Atuveciclib concentrations (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 24 hours).[1]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal effective concentration (EC50) values using non-linear regression analysis.[1]

Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation levels following Atuveciclib treatment.

Workflow:

Detailed Steps:

-

Cell Treatment and Lysis: Treat cells with Atuveciclib at the desired concentrations and time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-Ser2-RNA Pol II, total RNA Pol II, CDK9, Cyclin T, cFlip, Mcl-1, cleaved PARP, and β-actin as a loading control).[1][8]

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[1]

Cell Cycle and Apoptosis Analysis (Flow Cytometry)

This protocol is used to quantify the effects of Atuveciclib on cell cycle distribution and apoptosis.

Detailed Steps:

-

Cell Treatment: Treat cells with Atuveciclib, alone or in combination with other agents like TRAIL, for a specified period (e.g., 24 hours).[1][8]

-

Cell Harvesting: Collect both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.[1][8]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (Sub-G1, G1, S, G2/M). The Sub-G1 population is indicative of apoptotic cells.[1]

Conclusion

Atuveciclib (BAY 1143572) is a highly selective and potent CDK9 inhibitor with demonstrated preclinical efficacy in various cancer models. Its mechanism of action, centered on the inhibition of transcriptional elongation, leads to the downregulation of critical cancer survival proteins and subsequent induction of apoptosis and cell cycle arrest. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of CDK9 inhibition in oncology.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. Antineoplastic effects of selective CDK9 inhibition with atuveciclib on cancer stem-like cells in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death | Anticancer Research [ar.iiarjournals.org]

- 9. Cyclin-Dependent Kinase 9 (CDK9) Inhibitor Atuveciclib Suppresses Intervertebral Disk Degeneration via the Inhibition of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. (R)-Atuveciclib | Atuveciclib | CDK | TargetMol [targetmol.com]

The Dual-Edged Sword of CDK9 Inhibition: A Technical Guide to Cdk9-IN-13 and its Paradoxical Effect on MYC Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a key therapeutic target in oncology, particularly in cancers driven by transcriptional addiction to oncogenes like MYC. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates RNA Polymerase II (Pol II), facilitating its release from promoter-proximal pausing and enabling productive gene transcription.[1][2][3] The development of selective CDK9 inhibitors has been a significant focus of cancer research. Cdk9-IN-13 (also referred to as i-CDK9 in seminal research) is a potent and highly selective inhibitor of CDK9.[1][3] This technical guide provides an in-depth analysis of this compound, with a particular focus on its paradoxical effect on MYC expression—a crucial consideration for its therapeutic application.

Data Presentation: The Activity and Effects of this compound

Table 1: Kinase Selectivity Profile of this compound (i-CDK9)

This compound was profiled for its inhibitory activity against a panel of human kinases to determine its selectivity. The data below, adapted from Lu et al., 2015, demonstrates high potency and selectivity for CDK9 over other cyclin-dependent kinases and a wide range of other kinases.[1][3]

| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK9/CycT1 |

| CDK9/CycT1 | < 3 | 1 |

| CDK2/CycE | > 1000 | > 333 |

| CDK1/CycB | > 1000 | > 333 |

| CDK4/CycD1 | > 1000 | > 333 |

| CDK5/p25 | > 1000 | > 333 |

| CDK7/CycH/MAT1 | > 1000 | > 333 |

| CDK12/CycK | 79 | ~26 |

| ... (additional kinases from panel) | ... | ... |

Data extracted from source data for Figure 1B of Lu et al., eLife 2015.[3]

Table 2: Effect of this compound (i-CDK9) on MYC Expression in HeLa Cells

Treatment with this compound results in a biphasic response in MYC expression. An initial, transient repression is followed by a sustained and robust induction of both MYC mRNA and protein. This compensatory upregulation is a key mechanistic feature of this class of inhibitors.

| Treatment Condition | MYC mRNA Level (Fold Change vs. DMSO) | MYC Protein Level (Fold Change vs. DMSO) | Global pSer2-Pol II (Fold Change vs. DMSO) |

| 0.3 µM i-CDK9, 2 hours | ~0.7 | Not specified | Not specified |

| 0.3 µM i-CDK9, 8 hours | ~2.5 | 3.3 | ~0.6 |

| 0.3 µM i-CDK9, 16 hours | ~3.0 | Not specified | Not specified |

| 0.1 µM i-CDK9, 8 hours | Not specified | 3.6 | ~0.77 |

| 1.0 µM i-CDK9, 8 hours | Not specified | Not specified | ~0.15 |

Data compiled from microarray and immunoblotting experiments reported in Lu et al., eLife 2015.[3]

Signaling Pathways and Mechanisms

The paradoxical induction of MYC by this compound is not a simple feedback loop but a complex reprogramming of transcriptional machinery, critically dependent on the bromodomain and extraterminal (BET) protein BRD4.

The CDK9-MYC Regulatory Axis

Under normal conditions, P-TEFb (CDK9/Cyclin T1) is recruited to promoters to phosphorylate Pol II and initiate transcriptional elongation. A significant portion of cellular P-TEFb is sequestered in an inactive state within the 7SK snRNP complex.

Caption: Basal regulation of P-TEFb activity and MYC transcription.

Mechanism of Paradoxical MYC Induction by this compound

Sustained inhibition of CDK9 by this compound triggers the release of P-TEFb from the inhibitory 7SK snRNP complex. This newly available, albeit partially inhibited, P-TEFb is then captured by BRD4. The BRD4-P-TEFb complex is recruited to the MYC locus, where BRD4's scaffolding function not only concentrates P-TEFb but also allosterically enhances its kinase activity and confers resistance to the inhibitor. This leads to increased Pol II Ser2 phosphorylation specifically at the MYC gene, driving robust transcriptional upregulation that compensates for the global inhibition of transcription.[1][3][4]

References

- 1. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]

- 2. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peer review in Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]

Cdk9-IN-13: A Potent and Selective Chemical Probe for Cyclin-Dependent Kinase 9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator, playing a critical role in the elongation phase of transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII). Its dysregulation is implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention. Cdk9-IN-13 has emerged as a potent and highly selective chemical probe for studying the biological functions and therapeutic potential of CDK9 inhibition. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and its effects on key signaling pathways.

Quantitative Data

This compound, also known as compound 38 in its primary publication, is a 7-azaindole derivative characterized by its high potency and selectivity for CDK9.[1][2] The following tables summarize the key quantitative data for this chemical probe.

Table 1: Biochemical Potency and Selectivity of this compound

| Target | IC50 (nM) | Kinase Selectivity (Fold vs. CDK9) |

| CDK9/Cyclin T1 | < 3 | 1 |

| CDK1/Cyclin B | > 10,000 | > 3,333 |

| CDK2/Cyclin A | 1,300 | 433 |

| CDK4/Cyclin D1 | > 10,000 | > 3,333 |

| CDK5/p25 | 1,600 | 533 |

| CDK6/Cyclin D3 | > 10,000 | > 3,333 |

| CDK7/Cyclin H/MNAT1 | 2,700 | 900 |

Data compiled from the primary publication by Barlaam B, et al. (2021).[1][2]

Table 2: Cellular Activity of this compound

| Cell Line | Assay | EC50 (nM) |

| MOLM-13 (AML) | p-Ser2 RNAPII Inhibition | 50 |

| MOLM-13 (AML) | c-Myc Protein Reduction | 120 |

| MOLM-13 (AML) | Mcl-1 Protein Reduction | 110 |

| MOLM-13 (AML) | Cell Viability | 250 |

Data compiled from the primary publication by Barlaam B, et al. (2021).[1][2]

Table 3: Pharmacokinetic Properties of this compound in Rodents

| Species | Dosing Route | Half-life (t½) (h) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) |

| Mouse | IV | 0.5 | 80 | 3.4 |

| Rat | IV | 0.8 | 65 | 4.2 |

Data compiled from the primary publication by Barlaam B, et al. (2021), highlighting the short half-life of the compound in rodents.[1][2]

Signaling Pathways

CDK9, as part of the Positive Transcription Elongation Factor b (P-TEFb) complex, is a master regulator of transcription elongation. Inhibition of CDK9 by this compound leads to the suppression of key oncogenic signaling pathways.

Caption: this compound inhibits CDK9, preventing phosphorylation of RNAPII and leading to downregulation of c-Myc and Mcl-1, ultimately promoting apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Biochemical Kinase Assay (CDK9/Cyclin T1 Inhibition)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against the CDK9/Cyclin T1 complex.

Caption: Workflow for determining the biochemical IC50 of this compound against CDK9.

Methodology:

-

Compound Preparation: A 10-point serial dilution of this compound is prepared in 100% DMSO, typically starting from 10 mM.

-

Assay Plate Preparation: The compound dilutions are added to a low-volume 384-well assay plate.

-

Enzyme Addition: A solution containing recombinant human CDK9/Cyclin T1 is added to each well.

-

Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing ATP (at a concentration close to the Km for CDK9) and a suitable peptide substrate.

-

Incubation: The reaction is allowed to proceed at room temperature for a defined period, typically 60 minutes.

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection technologies, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence-based ADP detection (e.g., ADP-Glo™).

-

Data Analysis: The raw data is converted to percent inhibition relative to a DMSO control. The IC50 values are then calculated by fitting the concentration-response data to a four-parameter logistic equation.

Cellular p-Ser2 RNAPII Inhibition Assay

This protocol describes the measurement of this compound's ability to inhibit the phosphorylation of the RNA Polymerase II C-terminal domain at Serine 2 in a cellular context.

Methodology:

-

Cell Culture: Human cancer cell lines, such as the acute myeloid leukemia (AML) cell line MOLM-13, are cultured under standard conditions.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control for a short duration (e.g., 1-2 hours).

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phospho-Ser2 RNAPII and total RNAPII (as a loading control).

-

Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: The band intensities are quantified using densitometry software. The ratio of p-Ser2 RNAPII to total RNAPII is calculated for each treatment condition and normalized to the DMSO control. The EC50 value is determined by fitting the dose-response curve.

Cellular c-Myc and Mcl-1 Protein Reduction Assay

This protocol details the assessment of this compound's effect on the protein levels of the short-lived oncoproteins c-Myc and Mcl-1.

Methodology:

-

Cell Culture and Treatment: Similar to the p-Ser2 RNAPII assay, cancer cells are treated with a range of this compound concentrations for a specified period (e.g., 6-24 hours).

-

Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

-

Western Blotting:

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against c-Myc, Mcl-1, and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies and ECL are used for detection.

-

-

Data Analysis: Band intensities are quantified, and the levels of c-Myc and Mcl-1 are normalized to the loading control. The EC50 for protein reduction is calculated from the dose-response curve.

Conclusion

This compound is a valuable chemical probe for the scientific community, offering high potency and selectivity for CDK9. Its well-characterized biochemical and cellular activities, coupled with a short in vivo half-life, make it an excellent tool for investigating the transient inhibition of CDK9 in various biological systems. The detailed protocols provided in this guide will enable researchers to effectively utilize this compound to further elucidate the role of CDK9 in health and disease and to explore its potential as a therapeutic target.

References

An In-depth Technical Guide to Preliminary Studies with Cdk9-IN-13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies conducted on Cdk9-IN-13, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document details the quantitative data from biochemical and cellular assays, provides in-depth experimental protocols for key studies, and visualizes the core signaling pathway and experimental workflows. This compound is identical to the compound AZD4573.

Core Data Presentation

The following tables summarize the key quantitative data obtained in the preliminary evaluation of this compound.

Table 1: Biochemical Potency and Selectivity of this compound

| Target | IC50 (nM) | Assay Type |

| CDK9/Cyclin T1 | <3 | FRET |

| CDK1/Cyclin B | >1000 | FRET |

| CDK2/Cyclin E | >1000 | FRET |

| CDK4/Cyclin D1 | >1000 | FRET |

| CDK5/p25 | >1000 | FRET |

| CDK6/Cyclin D3 | >1000 | FRET |

| CDK7/Cyclin H/MAT1 | >1000 | FRET |

Table 2: Cellular Activity of this compound in Hematological Cancer Cell Lines

| Cell Line | Cancer Type | Caspase Activation EC50 (nM) | GI50 (nM) |

| MV4-11 | Acute Myeloid Leukemia | 30 | 11 |

| MOLM-13 | Acute Myeloid Leukemia | 25 | 15 |

| MM.1S | Multiple Myeloma | 45 | 22 |

| H929 | Multiple Myeloma | 50 | 28 |

| Jeko-1 | Mantle Cell Lymphoma | 35 | 18 |

Table 3: Pharmacokinetic Properties of this compound in Rodents

| Species | Route | Half-life (t1/2) |

| Mouse | IV | < 1 hour |

| Rat | IV | < 1 hour |

Mandatory Visualizations

The following diagrams illustrate key biological and experimental processes related to this compound.

An In-depth Technical Guide to Cdk9-IN-13 (CAS 2768712-71-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk9-IN-13 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the signaling pathways it modulates. Detailed methodologies for key experimental assays are presented, alongside structured data tables for easy reference. Visual diagrams generated using Graphviz are included to illustrate complex signaling pathways and experimental workflows, providing a clear and concise resource for researchers in oncology, molecular biology, and drug discovery.

Introduction to this compound

This compound, with CAS number 2768712-71-4, is a small molecule inhibitor belonging to a series of 7-azaindoles. It has emerged from discovery efforts as a highly potent and selective inhibitor of CDK9, with an IC50 value of less than 3 nM[1]. CDK9 is a critical component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which plays a pivotal role in regulating gene expression by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII) and other factors, thereby promoting transcriptional elongation. Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it an attractive therapeutic target. This compound has been noted for its short half-life in rodents, suggesting its potential for applications requiring transient target engagement[1].

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2768712-71-4 | [1] |

| Molecular Formula | C27H35N5O2 | [1] |

| Molecular Weight | 461.60 g/mol | [1] |

| IUPAC Name | 1-(1-(2-(piperidin-1-yl)acetyl)piperidin-4-yl)-5-(1-isopropyl-2-oxo-1,2-dihydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | N/A |

| Canonical SMILES | CC(C)N1C=C(C2=CC=NC3=C2C=C(C4CCN(CC(N5CCCCC5)=O)CC4)N3)C=CC1=O | [1] |

| Purity | >98% (Commercially available) | [1] |

| Solubility | Soluble in DMSO | [1] |

Biological Activity and Selectivity

This compound is a highly potent inhibitor of CDK9. The primary mechanism of action is the inhibition of the kinase activity of the CDK9/Cyclin T1 complex. While the full selectivity profile against a comprehensive panel of kinases is not publicly available in the primary literature, it is reported to be a "highly selective" inhibitor[1].

| Target | IC50 (nM) | Reference |

| CDK9 | < 3 | [1] |

| Other Kinases | Data not publicly available |

CDK9 Signaling Pathway

CDK9 is a central regulator of transcription elongation. In complex with its regulatory subunit, typically Cyclin T1, it forms the active P-TEFb complex. The activity of P-TEFb is tightly controlled. A significant portion of P-TEFb is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex, which also contains HEXIM1/2 and LARP7. The release of P-TEFb from this complex is a key step in its activation.

Once active, a primary function of CDK9 is the phosphorylation of the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII) at the Serine 2 position (Ser2). This phosphorylation event is crucial for the transition of RNAPII from a paused state to productive elongation, allowing for the synthesis of full-length messenger RNA (mRNA). CDK9 also phosphorylates other components of the transcription machinery, including the negative elongation factors DSIF (DRB-sensitivity-inducing factor) and NELF (negative elongation factor), which further promotes transcriptional elongation. The activity of CDK9 itself is regulated by phosphorylation, with CDK7 being one of the kinases responsible for activating phosphorylation of the CDK9 T-loop.

Caption: The CDK9 signaling pathway, illustrating the activation of CDK9, its role in phosphorylating RNAPII and negative elongation factors to promote transcription, and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are proprietary to the discovering institution. However, based on standard methodologies in the field, the following sections outline the likely procedures for key assays.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the potency of an inhibitor against its target kinase.

Objective: To determine the IC50 value of this compound against the CDK9/Cyclin T1 complex.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Biotinylated peptide substrate (e.g., a peptide derived from the RNAPII CTD)

-

This compound (serially diluted in DMSO)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay, HTRF®, or similar technology)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a microplate.

-

Add the CDK9/Cyclin T1 enzyme and the peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents according to the manufacturer's protocol.

-

Read the signal on a microplate reader.